Dibenzyl diethylphosphoramidite

Description

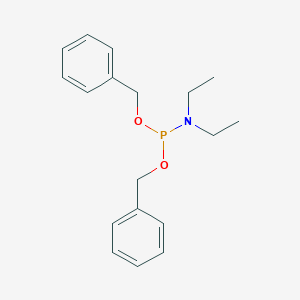

Structure

3D Structure

Properties

IUPAC Name |

N-bis(phenylmethoxy)phosphanyl-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO2P/c1-3-19(4-2)22(20-15-17-11-7-5-8-12-17)21-16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGUJOVLAXLSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407973 | |

| Record name | DIBENZYL DIETHYLPHOSPHORAMIDITE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67746-43-4 | |

| Record name | DIBENZYL DIETHYLPHOSPHORAMIDITE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl diethylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dibenzyl Diethylphosphoramidite: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl diethylphosphoramidite, a trivalent phosphorus compound, serves as a cornerstone reagent in modern synthetic organic chemistry, particularly in the fields of oligonucleotide and glycoconjugate synthesis. Its unique combination of a reactive P(III) center, sterically accessible diethylamino leaving group, and benzyl protecting groups makes it an exceptionally versatile phosphitylating agent. The benzyl groups offer robust protection during synthetic sequences and can be cleanly removed under mild hydrogenolysis conditions, ensuring orthogonality with other common protecting groups. This guide provides a comprehensive overview of the core chemical properties, synthesis, mechanistic action, and key applications of this compound, offering field-proven insights and detailed protocols for laboratory professionals.

Physicochemical Properties and Characterization

This compound is a moisture-sensitive liquid that requires careful handling and storage under an inert atmosphere to maintain its integrity.[1] Its properties are crucial for its application, dictating solvent choice, reaction conditions, and purification strategies.

Table 1: Core Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | N-bis(phenylmethoxy)phosphanyl-N-ethylethanamine | [2] |

| CAS Number | 67746-43-4 | [2] |

| Molecular Formula | C₁₈H₂₄NO₂P | [1][2] |

| Molecular Weight | 317.36 g/mol | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 1.06 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.545 | [1] |

| Boiling Point | Data not readily available (subject to decomposition) | |

| Solubility | Soluble in chloroform, acetonitrile, THF, dichloromethane | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere (Argon or Nitrogen) | [4] |

Spectroscopic Characterization: The ³¹P NMR Signature

The most definitive technique for characterizing phosphoramidites and assessing their purity is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

-

Chemical Shift: this compound exhibits a characteristic signal in the ³¹P NMR spectrum. While the exact chemical shift can vary slightly based on the solvent and concentration, it typically appears in the range of 145-150 ppm .[5] This downfield shift is characteristic of P(III) compounds.

-

Purity Assessment: The presence of impurities can be readily detected.[5]

-

Hydrolysis Product (H-phosphonate): A doublet or singlet appearing around 8-10 ppm indicates hydrolysis due to moisture exposure.

-

Oxidized Product (Phosphate): A signal near 0 ppm signifies oxidation of the P(III) center to a P(V) phosphate.

-

Phosphite Triester Impurity: Signals in the 138–140 ppm range may indicate the presence of phosphite triester byproducts.[5]

-

Due to the chiral phosphorus center, a pure sample may sometimes appear as two closely spaced signals representing the two diastereomers.[5][6]

Synthesis of this compound

The synthesis of this reagent is typically achieved by reacting a suitable phosphorus precursor with benzyl alcohol in the presence of a base. A common and reliable laboratory-scale method involves the use of phosphorus trichloride (PCl₃) or, more conveniently, a dichlorophosphoramidite precursor.[7][8]

Laboratory Synthesis Protocol via Dichlorophosphoramidite

This two-step, one-pot procedure offers high yields and is adaptable for laboratory settings.

Step 1: Preparation of Diethylphosphoramidous Dichloride React phosphorus trichloride with an excess of diethylamine in an anhydrous, non-polar solvent (e.g., hexane) at low temperature (0°C). The resulting diethylammonium chloride salt is filtered off under inert conditions.

Step 2: Reaction with Benzyl Alcohol The crude diethylphosphoramidous dichloride is then reacted with two equivalents of anhydrous benzyl alcohol in the presence of a non-nucleophilic base, such as triethylamine (TEA) or Hünig's base (DIPEA), in a solvent like anhydrous tetrahydrofuran (THF).[7]

Detailed Protocol:

-

To a stirred solution of diethylphosphoramidous dichloride (1 eq) in anhydrous THF (5-10 mL per mmol) under an argon atmosphere at 0°C, add anhydrous triethylamine (2.2 eq).

-

Slowly add a solution of anhydrous benzyl alcohol (2.0 eq) in anhydrous THF dropwise, maintaining the temperature near 0°C.

-

Upon completion of the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The formation of a white precipitate (triethylammonium chloride) will be observed.[7]

-

Filter the suspension under argon to remove the salt, washing the solid with anhydrous THF.

-

Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purification is typically achieved by vacuum distillation or, for smaller scales, by flash column chromatography on silica gel pre-treated with triethylamine (e.g., hexane/ethyl acetate/TEA 90:5:5) to prevent degradation on the acidic silica.[5]

Mechanism of Action in Phosphitylation

This compound is not reactive toward alcohols on its own; it requires activation by a weak acid catalyst, such as 1H-tetrazole, 4,5-dicyanoimidazole (DCI), or 5-(ethylthio)-1H-tetrazole (ETT).[][10][11] This activation step is the cornerstone of its utility in oligonucleotide synthesis and other phosphorylation reactions.[12]

The Phosphitylation Cycle:

-

Activation: The activator protonates the nitrogen atom of the diethylamino group, converting it into an excellent leaving group.[10]

-

Nucleophilic Attack: The free hydroxyl group of the substrate (e.g., a nucleoside) performs a nucleophilic attack on the electrophilic phosphorus center.

-

Coupling: The protonated diethylamine is displaced, forming a new P-O bond and generating a phosphite triester intermediate.[]

-

Stabilization (Oxidation): In oligonucleotide synthesis, this unstable P(III) phosphite triester is immediately oxidized to a stable P(V) phosphate triester using an oxidizing agent like iodine in the presence of water.[]

Core Applications and Experimental Protocols

The primary utility of this compound is as a phosphitylating agent for alcohols, most notably in the synthesis of glycosyl phosphates and modified oligonucleotides.[14][15]

Application: Phosphitylation of a Primary Alcohol (General Protocol)

This protocol outlines the general procedure for introducing a dibenzyl phosphite group onto a molecule bearing a primary hydroxyl group. The causality behind the experimental choices is critical: anhydrous conditions are paramount because phosphoramidites and their activated intermediates are highly susceptible to hydrolysis.[16] The use of an activator is non-negotiable as it generates the reactive species.

Experimental Protocol:

-

Preparation: Dry the alcohol substrate thoroughly, typically by co-evaporation with anhydrous toluene or by drying under high vacuum for several hours. Ensure all glassware is flame-dried or oven-dried.

-

Reaction Setup: Dissolve the dried alcohol (1.0 eq) in anhydrous acetonitrile or dichloromethane (DCM) under an argon or nitrogen atmosphere.

-

Reagent Addition: Add this compound (1.2-1.5 eq). The slight excess ensures the reaction goes to completion, compensating for any minor degradation of the reagent.

-

Activation: Add a solution of the activator, such as 0.45 M 1H-tetrazole in acetonitrile (1.1 eq). The addition should be done dropwise at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 30-60 minutes.

-

Workup:

-

Quench the reaction by adding a few drops of saturated sodium bicarbonate solution to neutralize the acidic activator.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting dibenzyl phosphite triester by flash column chromatography on silica gel, using a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent product degradation.

Deprotection of Benzyl Groups

A key advantage of using this compound is the ease of removing the benzyl protecting groups. They are stable to a wide range of acidic and basic conditions used for removing other protecting groups (e.g., DMT, acyl groups), but are selectively cleaved under mild, neutral conditions.

Protocol: Catalytic Hydrogenolysis

-

Dissolve the dibenzyl-protected compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10% by weight of the substrate).

-

Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator apparatus.

-

Stir the reaction vigorously at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate to yield the deprotected phosphate or phosphonic acid product.

This method is highly efficient and clean, with the only byproduct being toluene.[17]

Safety, Handling, and Storage

Trustworthiness in protocol design extends to ensuring user safety. Phosphoramidites are reactive and hazardous compounds that demand strict handling procedures.

-

Hazards: this compound is classified as a flammable liquid and vapor.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2]

-

Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Use syringes and cannulation techniques under an inert atmosphere to transfer the liquid.

-

Storage: The reagent is moisture and air-sensitive.[1] It must be stored in a tightly sealed container under an inert atmosphere (argon is preferred) at low temperatures (2-8°C). The thermal stability of phosphoramidites is a critical factor for safety and efficacy, especially in large-scale synthesis, as thermal degradation can lead to hazardous byproducts and compromise the reaction.[18][19]

References

-

Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5066231, this compound. Retrieved January 12, 2026, from [Link]

-

Sim, M. M., & Wong, C. H. (1993). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent. Journal of the American Chemical Society, 115(23), 11040-11041. Available from: [Link]

-

ChemWhat. (n.d.). This compound CAS#: 67746-43-4. Retrieved January 12, 2026, from [Link]

-

Life Science Leader. (2023). A Thermal Stability Study Of Phosphoramidites Employed In Oligonucleotide Synthesis. Retrieved January 12, 2026, from [Link]

-

American Chemical Society. (n.d.). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. Retrieved January 12, 2026, from [Link]

-

Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21689176, Dibenzyl phosphoramidite. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2008). A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. Retrieved January 12, 2026, from [Link]

-

Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2013). The mechanism of the phosphoramidite synthesis of polynucleotides. Retrieved January 12, 2026, from [Link]

-

Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved January 12, 2026, from [Link]

-

SlideShare. (2015). Synthesis of oligonucleotides by phosphoramidite method. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2014). Deprotection of Benzyl and t-Butyl Phosphate, Phosphite, and Sulfite Esters by Silica Chloride. Retrieved January 12, 2026, from [Link]

-

Hcbiosynthesis. (n.d.). Dibenzyl N,N-Diethylphosphoramidite, Technical Grade ≥85%. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2004). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Retrieved January 12, 2026, from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | C18H24NO2P | CID 5066231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibenzyl N,N-Diethylphosphoramidite, Technical Grade ≥85%_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. 二苄基 N,N-二甲基亚磷酰胺 | Sigma-Aldrich [sigmaaldrich.com]

- 5. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 7. DIBENZYL DIISOPROPYLPHOSPHORAMIDITE synthesis - chemicalbook [chemicalbook.com]

- 8. entegris.com [entegris.com]

- 10. DNA Oligonucleotide Synthesis [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. twistbioscience.com [twistbioscience.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 17. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. blog.entegris.com [blog.entegris.com]

- 19. A Thermal Stability Study Of Phosphoramidites Employed In Oligonucleotide Synthesis [bioprocessonline.com]

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to Dibenzyl Diethylphosphoramidite (CAS: 67746-43-4)

Preamble: Beyond the Building Block – A Perspective on Phosphoramidite Chemistry

In the landscape of modern molecular biology and therapeutic development, the automated chemical synthesis of oligonucleotides stands as a foundational technology. This process, elegant in its cyclic simplicity, empowers researchers to construct sequences of DNA and RNA with near-atomic precision. At the heart of this capability lies the phosphoramidite, a class of activated nucleoside derivatives that serve as the fundamental building blocks for chain elongation.[]

This guide moves beyond a superficial overview to provide a deep, technical dive into a specific and highly versatile phosphitylating agent: This compound . While not a nucleoside phosphoramidite itself, its utility in phosphorylation reactions and the introduction of phosphate moieties is of significant interest. We will explore its synthesis, mechanistic role, and practical application, grounding our discussion in the principles of synthetic organic chemistry and the hard-won insights of process development. The narrative that follows is structured not as a rigid manual, but as a logical journey from the molecule's core properties to its sophisticated applications, emphasizing the causality behind each experimental choice.

Section 1: Core Molecular Profile and Handling Protocols

Before employing any reagent, a thorough understanding of its physical properties and safe handling requirements is paramount. This section serves as the foundational data sheet for this compound.

1.1: Chemical and Physical Data

A summary of the key quantitative data for this compound is presented below for rapid reference.[2][3][4]

| Property | Value |

| CAS Number | 67746-43-4 |

| Molecular Formula | C₁₈H₂₄NO₂P |

| Molecular Weight | 317.36 g/mol |

| Appearance | Clear, colorless liquid |

| Density | 1.06 g/mL at 25 °C |

| Refractive Index | n20/D 1.545 |

| Boiling Point | 131-132 °C at reduced pressure |

| Solubility | Soluble in chloroform, ethyl acetate, acetonitrile, THF |

1.2: Safety, Storage, and Stability – A Self-Validating System

The trustworthiness of any synthesis is directly linked to the integrity of its starting materials. This compound is a moisture-sensitive and flammable liquid, necessitating stringent handling and storage protocols to prevent degradation and ensure operator safety.

-

Flammability: Flammable liquid and vapor (Flash Point: 34 °C / 93.2 °F). Keep away from heat, sparks, and open flames.

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles/faceshield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Storage Protocol:

-

Short-term: May be stored at room temperature for brief periods.[6]

-

Long-term: For optimal stability and to prevent hydrolysis, long-term storage at 2-8°C or -20°C under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[6][7]

-

Handling: Use anhydrous solvents and techniques to avoid exposure to moisture, which can hydrolyze the phosphoramidite, reducing its efficacy.

Section 2: Synthesis and Quality Control

A reliable supply of high-purity reagent is critical. This section details a common synthetic route to this compound and the analytical methods required to validate its quality.

2.1: Retrosynthetic Analysis and Practical Synthesis

The synthesis of phosphoramidites of this type is typically achieved by reacting a phosphorus-halogen species with the desired alcohol and amine components. A plausible and efficient route involves the reaction of phosphorus trichloride with benzyl alcohol, followed by the introduction of diethylamine. A more direct laboratory-scale synthesis might adapt the procedure used for the analogous diisopropyl compound, starting from a commercially available phosphoramidous dichloride.[8]

Step-by-Step Synthesis Protocol:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Amine Addition: Diethylphosphoramidous dichloride is dissolved in the THF. Anhydrous triethylamine (as an acid scavenger) is added to the solution.

-

Alcohol Addition: The flask is cooled to 0 °C in an ice-salt bath. Anhydrous benzyl alcohol, dissolved in anhydrous THF, is added dropwise via the dropping funnel while maintaining the temperature near 0 °C. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction and Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The resulting triethylamine hydrochloride salt is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final high-purity this compound.

Caption: Synthetic pathway for this compound.

2.2: Analytical Characterization for Quality Assurance

Purity is not an optional attribute; it is a prerequisite for high-fidelity synthesis. The following table outlines the key analytical techniques and expected results for validating a batch of this compound.

| Technique | Parameter | Specification | Rationale |

| ³¹P NMR | Chemical Shift | ~147-150 ppm | The phosphorus-31 nucleus provides a unique and highly sensitive signal for trivalent phosphorus compounds. The chemical shift is characteristic of the phosphoramidite environment. The presence of other significant peaks would indicate impurities such as the corresponding phosphate (oxidized product) or hydrolyzed species. |

| ¹H NMR | Spectral Integrity | Conforms to structure | Proton NMR confirms the presence and correct integration of the diethylamino protons (CH₂ and CH₃) and the benzyl protons (CH₂ and aromatic). |

| Purity (HPLC) | Area % | ≥85% (technical grade) | High-Performance Liquid Chromatography separates the main component from non-volatile impurities, providing a quantitative measure of purity. |

Section 3: The Core Application – Phosphitylation and Oligonucleotide Synthesis

This compound serves as a powerful phosphitylating agent, primarily used to introduce a dibenzyl-protected phosphate group onto a hydroxyl moiety.[9] This is foundational to its role in modified oligonucleotide synthesis and other phosphorylation chemistries.

3.1: The Mechanism of Phosphitylation

The core reaction is the coupling of the phosphoramidite to a free hydroxyl group, a process that is not spontaneous but requires activation by a weak acid.[][11] The most common activators are azole derivatives, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI).[][13]

The Causality of Activation:

-

Protonation: The activator protonates the nitrogen atom of the diethylamino group on the phosphoramidite. This is the key step that transforms the relatively stable phosphoramidite into a highly reactive intermediate.

-

Leaving Group Departure: Protonation turns the diethylamino group into a good leaving group (diethylamine).

-

Nucleophilic Attack: The free 5'-hydroxyl group of the growing oligonucleotide chain (or any target alcohol) acts as a nucleophile, attacking the now highly electrophilic phosphorus center.

-

Phosphite Triester Formation: This attack displaces the protonated diethylamino group, forming a new P-O bond and yielding a phosphite triester linkage. This linkage is the precursor to the final phosphate backbone of the DNA/RNA chain.[]

Caption: The activation and coupling mechanism in phosphoramidite chemistry.

3.2: Role in the Solid-Phase Synthesis Cycle

While not a standard nucleoside phosphoramidite, this compound can be used to add a 5'-phosphate group to a synthetic oligonucleotide, a common requirement for applications like ligation or sequencing. The process fits within the standard automated synthesis cycle.

The Four-Step Cycle: [14][15][16]

-

Deblocking (Detritylation): The 5'-hydroxyl group of the solid-support-bound nucleoside is deprotected by removing the dimethoxytrityl (DMT) group with a mild acid (e.g., trichloroacetic acid).

-

Coupling: The free 5'-hydroxyl group is coupled with the activated phosphoramidite (in this case, activated this compound) to form a phosphite triester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutations in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution. This stabilizes the newly formed internucleotide bond.[]

This cycle is repeated for each nucleoside phosphoramidite until the desired sequence is assembled.

3.3: The Benzyl Protecting Group Advantage and Deprotection Strategy

The choice of the benzyl group for phosphate protection is a key feature of this reagent. Unlike the more common 2-cyanoethyl group, which is removed under strong basic conditions, benzyl groups are typically removed under neutral conditions via catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C).[17][18]

Why this matters:

-

Milder Conditions: This deprotection strategy is significantly milder and avoids the harsh basic treatments (e.g., concentrated ammonium hydroxide at high temperatures) that can damage sensitive modifications or labels on the oligonucleotide.[17][19][20]

-

Orthogonality: It provides an orthogonal deprotection scheme, allowing for selective removal of phosphate protecting groups while other protecting groups (like those on the nucleobases) remain intact.

Deprotection Workflow:

-

Cleavage from Support: The oligonucleotide is first cleaved from the solid support, typically with ammonium hydroxide, which also removes the cyanoethyl groups if standard nucleoside phosphoramidites were used in the chain.[19]

-

Base Deprotection: The same basic treatment removes the protecting groups from the nucleobases (A, C, and G).

-

Benzyl Group Removal: After purification, the oligonucleotide is dissolved in a suitable solvent, and the benzyl groups are removed by hydrogenation, yielding the final, fully deprotected oligonucleotide with a 5'-phosphate group.

Caption: Post-synthesis workflow for a 5'-phosphorylated oligonucleotide.

Section 4: Conclusion – An Enabling Reagent

This compound is more than just a chemical with a CAS number; it is a specialized tool that offers distinct advantages for the synthesis of modified oligonucleotides. Its utility is rooted in the strategic use of benzyl protecting groups, which enables milder deprotection conditions compared to standard phosphoramidite chemistry. For researchers working with sensitive labels, complex conjugates, or requiring orthogonal protection strategies, this reagent provides a robust and reliable solution. By understanding its synthesis, handling, mechanism, and the rationale behind its application, scientists can fully leverage its potential to advance their research and development objectives.

References

-

Phosphoramidite Chemistry for DNA Synthesis. (n.d.). Twist Bioscience. Retrieved from [Link]

-

Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3′-Dephosphorylation and Strand Cleavage. (2023, February 22). ACS Publications. Retrieved from [Link]

-

Dahl, B. H., Nielsen, J., & Dahl, O. (n.d.). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. PMC - NIH. Retrieved from [Link]

-

The Phosphoramidite Approach for Oligonucleotide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem - NIH. Retrieved from [Link]

-

This compound CAS#: 67746-43-4. (n.d.). ChemWhat. Retrieved from [Link]

-

Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Dibenzyl N,N-diethylphosphoramidite (85%). (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Advanced method for oligonucleotide deprotection. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent. (n.d.). American Chemical Society. Retrieved from [Link]

-

Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. (n.d.). Nucleic Acids Research | Oxford Academic. Retrieved from [Link]

-

Oligonucleotide synthesis under mild deprotection conditions. (n.d.). PMC - NIH. Retrieved from [Link]

-

Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines. (n.d.). Oxford Academic. Retrieved from [Link]

-

Glen Report 25 Supplement: Deprotection - Volumes 1-5. (n.d.). Glen Research. Retrieved from [Link]

-

Dibenzyl N,N-Diethylphosphoramidite, Technical Grade ≥85%. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd. Retrieved from [Link]

Sources

- 2. This compound | C18H24NO2P | CID 5066231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. 67746-43-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. usbio.net [usbio.net]

- 7. usbio.net [usbio.net]

- 8. DIBENZYL DIISOPROPYLPHOSPHORAMIDITE synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 11. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 13. academic.oup.com [academic.oup.com]

- 14. twistbioscience.com [twistbioscience.com]

- 15. blog.biosearchtech.com [blog.biosearchtech.com]

- 16. researchgate.net [researchgate.net]

- 17. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]

- 19. blog.biosearchtech.com [blog.biosearchtech.com]

- 20. glenresearch.com [glenresearch.com]

Introduction: The Role of Dibenzyl Diethylphosphoramidite in Modern Chemistry

An In-Depth Technical Guide to Dibenzyl Diethylphosphoramidite for Advanced Synthesis

This compound, a P(III) phosphitylating agent, is a cornerstone reagent in synthetic organic chemistry, particularly in the fields of glycochemistry and oligonucleotide synthesis. Its utility lies in its ability to efficiently form phosphite triester intermediates, which can be subsequently oxidized to the more stable phosphate triester. The benzyl protecting groups on the phosphorus atom are particularly advantageous as they can be cleanly removed under mild conditions via hydrogenolysis, a process that preserves many other sensitive functional groups within a complex molecule.

This guide provides an in-depth examination of this compound, from its fundamental physicochemical properties to its practical application in the laboratory. It is designed for researchers and drug development professionals who require a comprehensive understanding of this reagent to leverage its full potential in synthesizing complex biomolecules and their analogues.

Part 1: Core Physicochemical and Safety Data

A thorough understanding of a reagent's properties is paramount for its successful and safe application. This compound is a moisture-sensitive liquid that requires careful handling to maintain its reactivity.

Physicochemical Properties

The key quantitative data for this compound are summarized below. These values are essential for accurate reaction setup and characterization.

| Property | Value | Source |

| Molecular Weight | 317.36 g/mol | [1][2] |

| Molecular Formula | C₁₈H₂₄NO₂P | [1][2][3] |

| CAS Number | 67746-43-4 | [1][3] |

| Appearance | Liquid | |

| Density | 1.06 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.545 | [1] |

| Boiling Point | 106 - 108 °C at 1 hPa | [4] |

| Flash Point | 34 °C (93.2 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Chemical Structure

The structure of this compound features a central trivalent phosphorus atom bonded to a diethylamino group and two benzyloxy groups.

Caption: Chemical structure of this compound.

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as a flammable liquid and causes skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always use in a fume hood. Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.

-

Handling: The reagent is sensitive to moisture and air.[1] Operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use dry solvents and glassware.

-

Storage: Store tightly sealed in a refrigerator at 2-8°C under an inert atmosphere.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical powder, or appropriate foam for extinction.[5]

Part 2: Mechanism of Action and Synthetic Applications

The core utility of this compound stems from the reactivity of the P(III) center. In the presence of a weak acid activator, such as 1H-tetrazole or 4,5-dicyanoimidazole, the diethylamino group is protonated, transforming it into an excellent leaving group.[6] This allows a nucleophile, typically an alcohol (e.g., a hydroxyl group on a sugar or a nucleoside), to attack the electrophilic phosphorus center, displacing diethylamine and forming a phosphite triester.

This two-step process—activation followed by nucleophilic substitution—is the foundation of phosphoramidite chemistry, which is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides.[][8]

Key Applications:

-

Phosphorylation of Alcohols: It is widely used for the direct phosphorylation of alcohols to generate dibenzyl phosphates after an oxidation step.

-

Synthesis of Glycosyl Phosphates: The reagent is highly effective for the synthesis of dibenzyl glycosyl phosphites, which are key precursors to glycosyl phosphates and sugar nucleotides.[9][10] These molecules are vital in studying and manipulating biological pathways involving carbohydrate metabolism and signaling.

-

Oligonucleotide Synthesis: While other phosphoramidites (with DMT-protected nucleosides) are used for chain elongation, the underlying chemistry is identical.[11][12] this compound serves as an excellent model compound for understanding the fundamental coupling reaction.

Caption: General workflow for alcohol phosphorylation.

Part 3: Experimental Protocol - Synthesis of a Dibenzyl Glycosyl Phosphite

This protocol is a representative example of the use of this compound for the phosphitylation of a protected sugar alcohol, adapted from established methodologies.[9] This procedure must be performed under an inert atmosphere due to the reagent's sensitivity.

Objective:

To synthesize a dibenzyl phosphite derivative from a protected monosaccharide (e.g., 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose).

Materials and Reagents:

-

Protected sugar (e.g., 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose)

-

This compound (technical grade, ≥85%)

-

1H-Tetrazole (sublimed)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of dry argon or nitrogen.

-

Add the protected sugar (1.0 eq) and 1H-tetrazole (0.5 eq) to the flask.

-

Dissolve the solids in anhydrous DCM (approx. 0.1 M solution relative to the sugar).

-

-

Phosphitylation Reaction:

-

Cool the solution to 0°C using an ice-water bath.

-

Causality: Cooling the reaction minimizes potential side reactions and provides better control over the exothermic activation step.

-

Slowly add this compound (1.2 eq) to the stirred solution via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Trustworthiness: The reaction is self-validating. The formation of the phosphite triester product will show a new, less polar spot on the TLC plate compared to the starting alcohol.

-

-

Workup and Extraction:

-

Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃. This neutralizes the acidic activator.

-

Transfer the mixture to a separatory funnel and dilute with DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude phosphite triester by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

The phosphite triester is sensitive; therefore, it is sometimes recommended to add a small amount of triethylamine (0.5%) to the eluent to prevent degradation on the silica.

-

-

Subsequent Oxidation (Optional but common):

-

To obtain the stable phosphate, dissolve the purified phosphite triester in DCM and cool to 0°C.

-

Add an oxidant such as meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise.

-

Stir for 30 minutes, then quench with aqueous sodium thiosulfate.

-

Perform an extractive workup as described in Step 3 to isolate the stable dibenzyl phosphate triester, which can be further purified by chromatography.

-

References

-

ChemWhat. (n.d.). This compound CAS#: 67746-43-4. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][3]

-

Sim, M. M., Kondo, H., & Wong, C. H. (1993). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. Journal of the American Chemical Society, 115(6), 2260–2267. Retrieved from [Link][9]

-

American Chemical Society. (n.d.). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent. Retrieved from [Link][10]

-

HuiCheng Biotech. (n.d.). Dibenzyl N,N-Diethylphosphoramidite, Technical Grade ≥85%. Retrieved from [Link][2]

-

National Center for Biotechnology Information. (n.d.). Dibenzyl phosphoramidite. PubChem Compound Database. Retrieved from [Link]

-

Bio-Synthesis Inc. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Retrieved from [Link][]

-

CordenPharma. (2022). Oligonucleotides Therapeutics: A Basic Understanding of the Use of Phosphoramidite. Retrieved from [Link][8]

-

UTUPub. (n.d.). Synthesis of Short Oligonucleotides on a Soluble Support by the Phosphoramidite Method. Retrieved from [Link][11]

-

Gait, M. J. (1988). Manual oligonucleotide synthesis using the phosphoramidite method. Methods in Molecular Biology, 4, 193–213. Retrieved from [Link][12]

-

Glen Research. (n.d.). Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Dibenzyl N,N-Diethylphosphoramidite, Technical Grade ≥85%_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. This compound | C18H24NO2P | CID 5066231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]

- 8. bisresearch.com [bisresearch.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. utupub.fi [utupub.fi]

- 12. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism and Application of Dibenzyl Diethylphosphoramidite in Modern Synthesis

A Senior Application Scientist's In-depth Technical Guide

For researchers, scientists, and professionals in drug development, the precise construction of molecules is paramount. In the realm of oligonucleotide and phosphopeptide synthesis, phosphoramidite chemistry stands as the cornerstone methodology. This guide provides a detailed exploration of a specific and powerful reagent within this class: Dibenzyl diethylphosphoramidite. We will dissect its mechanism of action, explore its practical applications, and provide the technical insights necessary for its successful implementation in the laboratory.

Introduction to Phosphoramidite Chemistry and the Role of this compound

The automated solid-phase synthesis of oligonucleotides, a process fundamental to modern molecular biology and therapeutics, relies on the sequential addition of nucleotide building blocks.[] Phosphoramidites are the activated form of these nucleosides, engineered for controlled and efficient coupling.[] A standard phosphoramidite monomer possesses several key features: a nucleoside base with its exocyclic amino groups protected, a 5'-hydroxyl group protected by an acid-labile dimethoxytrityl (DMT) group, and a reactive 3'-phosphoramidite moiety.[2]

This compound, with the chemical formula (C₂H₅)₂NP(OCH₂C₆H₅)₂, is a phosphitylating agent.[3] Unlike the more common β-cyanoethyl phosphoramidites used for standard oligonucleotide synthesis, the dibenzyl analogue offers a distinct advantage in specific applications due to the nature of its phosphorus-protecting groups. The benzyl groups provide stability during the synthesis cycles and can be removed under conditions orthogonal to the standard deprotection methods used for the nucleobase and backbone protecting groups.[4][5] This unique characteristic makes it a valuable tool for the synthesis of modified oligonucleotides, phosphopeptides, and other phosphorylated molecules where mild and specific deprotection is required.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

The Core Mechanism: A Step-by-Step Elucidation

The utility of this compound in synthesis is best understood by examining its role within the well-established phosphoramidite cycle. This cycle consists of four primary steps: deblocking, coupling, oxidation, and capping.[2]

The Phosphoramidite Synthesis Cycle

The synthesis begins with a nucleoside anchored to a solid support, typically controlled pore glass (CPG), via its 3'-hydroxyl group. The 5'-hydroxyl group is protected by a DMT group.[6]

The Solid-Phase Oligonucleotide Synthesis Workflow

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Step 1: Deblocking (Detritylation) The cycle commences with the removal of the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside. This is typically achieved by treating the support with a solution of a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[2] The resulting free 5'-hydroxyl group is now available for the coupling reaction.

Step 2: Coupling This is the crucial chain elongation step where this compound comes into play. The phosphoramidite is activated by a weak acid, commonly an azole catalyst such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI).[] The activator protonates the nitrogen atom of the diethylamino group, converting it into a good leaving group.[8] The free 5'-hydroxyl of the support-bound nucleoside then performs a nucleophilic attack on the phosphorus atom, displacing the diethylamine and forming a new phosphite triester linkage.[8]

Mechanism of the Coupling Reaction

Caption: Activation of this compound and subsequent coupling.

Step 3: Oxidation The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is immediately oxidized to a more stable pentavalent phosphate triester.[8] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[9]

Step 4: Capping To prevent the elongation of unreacted chains (which would result in deletion mutations in the final oligonucleotide), any free 5'-hydroxyl groups that failed to couple are permanently blocked.[2] This is achieved by acetylation using a capping reagent, commonly a mixture of acetic anhydride and N-methylimidazole.[2]

This four-step cycle is repeated for each nucleotide to be added to the growing chain.

The Critical Deprotection Strategy for Dibenzyl Groups

The key distinction of using this compound lies in the final deprotection of the phosphate backbone. Unlike the β-cyanoethyl group, which is removed by β-elimination under basic conditions (e.g., with aqueous ammonia), the benzyl groups are stable to bases.[8][10] This stability allows for the use of base-labile modifications on the nucleobases or the sugar moiety that would not survive standard deprotection protocols.

The removal of the benzyl protecting groups is achieved through hydrogenolysis .[11][12] This reaction involves the cleavage of the carbon-oxygen bond by the addition of hydrogen.

Common Methods for Benzyl Group Hydrogenolysis:

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Atmospheric or elevated pressure | Clean reaction, high yield | Requires specialized hydrogenation equipment, potential for reduction of other functional groups |

| Catalytic Transfer Hydrogenolysis | Pd/C, Formic acid or 2-Propanol | Room temperature | Milder conditions, no H₂ gas required | May require longer reaction times, potential for side reactions with certain substrates |

Mechanism of Catalytic Hydrogenolysis

Caption: Deprotection of the dibenzyl phosphate triester via hydrogenolysis.

The choice of hydrogenolysis method depends on the specific requirements of the synthesized molecule and the available laboratory equipment. Catalytic transfer hydrogenation is often preferred for its milder conditions and operational simplicity.[5]

Experimental Protocols

Standard Coupling Protocol using this compound

Materials:

-

This compound (0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile)

-

Solid support with the initial nucleoside

-

Anhydrous acetonitrile for washing

-

Automated DNA/RNA synthesizer or manual synthesis apparatus

Procedure:

-

Deblocking: Treat the solid support with 3% TCA in dichloromethane for 2 minutes to remove the DMT group.

-

Washing: Wash the support thoroughly with anhydrous acetonitrile.

-

Coupling: Deliver the this compound solution and the activator solution simultaneously to the synthesis column. Allow the reaction to proceed for 5-15 minutes. The optimal coupling time should be determined empirically for the specific nucleoside and scale.

-

Washing: Wash the support with anhydrous acetonitrile.

-

Oxidation: Treat the support with a 0.02 M solution of iodine in THF/water/pyridine for 1 minute.

-

Washing: Wash the support with anhydrous acetonitrile.

-

Capping: Treat the support with the capping solution (acetic anhydride/N-methylimidazole) for 1 minute.

-

Washing: Wash the support with anhydrous acetonitrile to prepare for the next cycle.

Protocol for Deprotection of Dibenzyl Groups via Catalytic Transfer Hydrogenolysis

Materials:

-

Oligonucleotide bound to solid support with dibenzyl-protected phosphates

-

Palladium on carbon (10% Pd/C)

-

Formic acid or 2-Propanol

-

Anhydrous solvent (e.g., THF or a mixture of THF and methanol)

Procedure:

-

Cleavage from Support and Base Deprotection: Treat the solid support with concentrated aqueous ammonia at room temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.

-

Lyophilization: Lyophilize the resulting solution to obtain the crude oligonucleotide with the dibenzyl-protected phosphate backbone.

-

Hydrogenolysis: a. Dissolve the crude oligonucleotide in an appropriate anhydrous solvent. b. Add 10% Pd/C (typically 10-20% by weight of the oligonucleotide). c. Add the hydrogen donor (e.g., a large excess of formic acid or 2-propanol). d. Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC or mass spectrometry.

-

Work-up: a. Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst. b. Wash the celite pad with the reaction solvent. c. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the deprotected oligonucleotide using standard techniques such as HPLC or gel electrophoresis.

Advantages and Considerations

Advantages of this compound:

-

Orthogonal Deprotection: The key advantage is the ability to deprotect the phosphate backbone under neutral conditions (hydrogenolysis), which is compatible with base-labile modifications.[4]

-

Stability: The benzyl groups are stable to the acidic and basic conditions of the standard phosphoramidite synthesis cycle.[13]

-

Versatility: It can be used for the synthesis of phosphopeptides, modified oligonucleotides, and other phosphorylated molecules.[14]

Considerations and Potential Side Reactions:

-

Catalyst Poisoning: The palladium catalyst used in hydrogenolysis can be poisoned by sulfur-containing compounds. Therefore, this deprotection method may not be suitable for phosphorothioate-containing oligonucleotides.

-

Reduction of Other Functional Groups: Catalytic hydrogenation can potentially reduce other functional groups, such as alkenes or alkynes, if present in the molecule.[4] Careful selection of the reaction conditions is necessary to ensure selectivity.

-

Incomplete Deprotection: Inefficient hydrogenolysis can lead to incomplete removal of the benzyl groups, resulting in a heterogeneous product mixture. Optimization of the catalyst, hydrogen source, and reaction time is crucial.

Conclusion

This compound is a valuable reagent for the synthesis of complex phosphorylated molecules. Its unique deprotection strategy, based on hydrogenolysis, provides an orthogonal approach that expands the scope of phosphoramidite chemistry. By understanding the detailed mechanism of action and the nuances of its application, researchers can leverage this powerful tool to construct novel oligonucleotides, phosphopeptides, and other molecules for a wide range of applications in research, diagnostics, and therapeutics.

References

-

Leary, J. A., et al. (2022). On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries. Angewandte Chemie International Edition, 61(3), e202111927. [Link]

-

ResearchGate. (n.d.). Scope of the on-DNA Cbz and benzyl ether hydrogenolysis. [Link]

-

The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]

-

König, B. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(15), 6048–6052. [Link]

-

ResearchGate. (n.d.). Dibenzyl N , N -Diisopropylphosphoramidite | Request PDF. [Link]

-

Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7. [Link]

-

Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. [Link]

-

ResearchGate. (2024, May 17). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

-

ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. [Link]

-

Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. [Link]

-

Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. [Link]

-

ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. [Link]

-

ATDBio. (n.d.). Synthesis and applications of chemically modified oligonucleotides. [Link]

-

Kikelj, D., et al. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Molecules, 24(7), 1343. [Link]

-

ResearchGate. (n.d.). Synthesis of phosphoramidite building blocks 8-12. [Link]

-

Glen Research. (n.d.). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. [Link]

-

Sinha, N. D., Biernat, J., McManus, J., & Köster, H. (1984). Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research, 12(11), 4539–4557. [Link]

-

Glen Research. (n.d.). Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. [Link]

Sources

- 2. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 3. Dibenzyl N,N-diethylphosphoramidite technical grade, 85 67746-43-4 [sigmaaldrich.com]

- 4. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 6. Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atdbio.com [atdbio.com]

- 9. On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Dibenzyl Diethylphosphoramidite: A Comprehensive Technical Guide for the Advanced Researcher

In the landscape of modern synthetic chemistry, particularly within the realms of drug development and molecular biology, the precise and efficient formation of phosphate esters is a cornerstone of innovation. Among the arsenal of reagents available for this critical transformation, phosphoramidites stand out for their reactivity and versatility. This guide provides an in-depth technical exploration of a particularly efficacious reagent: dibenzyl diethylphosphoramidite. Herein, we will delve into its synthesis, mechanism of action, and field-proven applications, offering a robust resource for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Advantage of this compound

Phosphitylating reagents are essential tools for the introduction of a phosphite group onto an alcohol, which can then be oxidized to the corresponding phosphate. This two-step, one-pot process is often preferred over direct phosphorylation due to the higher reactivity of P(III) reagents compared to their P(V) counterparts. This compound, a member of the P(III) reagent class, offers a distinct set of advantages:

-

Benzyl Protecting Groups: The benzyl groups provide robust protection of the phosphate precursor during synthesis and can be readily removed under mild conditions via hydrogenolysis. This orthogonality is crucial when working with sensitive substrates that cannot withstand harsh deprotection conditions.

-

Tunable Reactivity: The diethylamino group modulates the reactivity of the phosphorus center, rendering the reagent stable enough for storage yet highly reactive upon activation.

-

High Efficiency: When used with an appropriate activator, this compound reacts rapidly and cleanly with a wide range of alcohols, including sterically hindered ones, to afford high yields of the desired phosphite triester.[1]

These attributes have positioned this compound as a valuable reagent in the synthesis of key biological molecules such as nucleotides, phosphorylated peptides, and glycosyl phosphates.[2][3][4]

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄NO₂P | |

| Molecular Weight | 317.36 g/mol | |

| Appearance | Clear colorless to pale yellow oil | |

| Boiling Point | 131-132 °C @ 0.0001 Torr | |

| Density | 1.06 g/mL at 25 °C | |

| Refractive Index | n20/D 1.545 | |

| Solubility | Soluble in chloroform, dichloromethane, THF, acetonitrile | |

| Storage | 2-8°C under an inert atmosphere | |

| Handling | Moisture and light sensitive. Handle in a well-ventilated area with appropriate personal protective equipment. | [5] |

Note: this compound is sensitive to moisture and air.[6] It is crucial to handle the reagent under an inert atmosphere (e.g., argon or nitrogen) and to use anhydrous solvents to prevent degradation and ensure optimal reactivity. Long-term storage is recommended at -20°C.[7]

The Core of the Application: The Phosphitylation Reaction

The phosphitylation of an alcohol using this compound is a two-stage process that occurs in a single pot: the initial phosphitylation followed by an in-situ oxidation.

Mechanism of Action: The Role of the Activator

This compound does not react with alcohols spontaneously. The reaction requires an activator, typically a weak acid such as 1H-tetrazole or 4,5-dicyanoimidazole. The mechanism proceeds as follows:

-

Protonation: The activator protonates the nitrogen atom of the diethylamino group, converting it into a good leaving group.

-

Nucleophilic Attack: The alcohol then acts as a nucleophile, attacking the electrophilic phosphorus center and displacing the protonated diethylamine.

-

Formation of the Phosphite Triester: This results in the formation of a new phosphorus-oxygen bond and the desired dibenzyl alkyl phosphite triester.

Caption: Mechanism of alcohol phosphitylation.

Subsequent Oxidation

The newly formed phosphite triester is a P(III) species. To generate the stable phosphate, an oxidation step is required. This is typically achieved by adding an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide (tBuOOH), to the reaction mixture. The oxidation converts the phosphite triester to the corresponding phosphate triester (a P(V) species).

Experimental Protocol: A Step-by-Step Guide

The following is a generalized, yet detailed, protocol for the phosphitylation of a primary alcohol. Researchers should note that optimal reaction times and temperatures may vary depending on the specific substrate.

Reagents and Materials

-

This compound

-

Substrate (alcohol)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1H-Tetrazole (0.45 M solution in anhydrous acetonitrile)

-

tert-Butyl hydroperoxide (tBuOOH, 5.5 M solution in decane) or mCPBA

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure

-

Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the alcohol substrate (1.0 eq) in anhydrous DCM or THF.

-

Phosphitylation: To the stirred solution, add 1H-tetrazole solution (2.0-3.0 eq) dropwise at room temperature. After a few minutes, add this compound (1.1-1.5 eq) dropwise. Monitor the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 30-60 minutes.

-

Oxidation: Once the starting alcohol is consumed, cool the reaction mixture to 0°C. Add the oxidizing agent (e.g., tBuOOH, 1.5-2.0 eq) dropwise. The oxidation is usually rapid, but it is advisable to stir for an additional 30 minutes at 0°C and then for 30 minutes at room temperature.

-

Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to decompose any excess oxidant. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Sources

Role of Dibenzyl diethylphosphoramidite in phosphorylation

An In-Depth Technical Guide: The Role of Dibenzyl Diethylphosphoramidite in Modern Phosphorylation

Authored by a Senior Application Scientist

Abstract

Phosphorylation is a cornerstone of biological regulation and a critical transformation in the synthesis of therapeutics, from oligonucleotide drugs to phosphorylated peptides and glycosyl phosphates. The choice of phosphorylating agent is paramount, dictating reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides a comprehensive technical overview of Dibenzyl N,N-diethylphosphoramidite, a versatile and highly effective phosphitylating reagent. We will delve into the core principles of its reactivity, the mechanistic rationale behind its application, field-proven experimental protocols, and its strategic advantages over other common phosphorylating agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for the precise introduction of phosphate moieties onto sensitive and complex biomolecules.

The Strategic Imperative for Precise Phosphorylation

In both biological systems and synthetic chemistry, the phosphate group is more than a simple functional moiety; it is a master controller of molecular function. Its introduction can dramatically alter a molecule's solubility, conformational state, and biological activity. In drug development, phosphorylation is a key strategy for creating prodrugs, modulating pharmacokinetics, and designing active site inhibitors.

Traditional phosphorylating agents, such as phosphorus oxychloride and various chlorophosphates, are highly reactive but often lack selectivity and require harsh conditions, making them unsuitable for complex, multifunctional substrates like peptides or carbohydrates.[1] This challenge led to the development of phosphoramidite chemistry, which offers a tunable, milder, and more controlled approach to forming phosphate linkages.[][3][4] Within this class, Dibenzyl N,N-diethylphosphoramidite (DBDP) has emerged as a reagent of choice for its unique balance of reactivity and stability, largely governed by its dibenzyl protecting groups.[5][6]

Core Mechanism: The Phosphite-Triester Approach

The power of Dibenzyl N,N-diethylphosphoramidite lies in its use of a trivalent phosphorus (P(III)) center, which is subsequently oxidized to the stable pentavalent state (P(V)). This "phosphite-triester" method is a three-stage process that ensures high efficiency and control.[1][7]

The overall workflow can be summarized as follows:

Caption: High-level workflow for phosphorylation using this compound.

Step 1: Activation and Coupling

The reaction is initiated by activating the phosphoramidite with a weak acid, typically an azole like 1H-Tetrazole or 4,5-dicyanoimidazole.[1] The choice of activator is critical; its pKa must be low enough to protonate the nitrogen of the diethylamino group, rendering it an excellent leaving group, but not so low as to protonate the substrate's hydroxyl group or cause side reactions.

The protonated phosphoramidite becomes highly electrophilic at the phosphorus center. The hydroxyl group of the substrate (e.g., an alcohol, a serine residue, or a sugar) then performs a nucleophilic attack on the phosphorus, displacing the diethylammonium salt and forming a dibenzyl phosphite triester intermediate. This reaction is highly efficient and typically proceeds rapidly at room temperature under anhydrous, inert conditions.[1]

Step 2: Oxidation

The newly formed phosphite triester is unstable and susceptible to undesired side reactions. Therefore, it is immediately oxidized from the P(III) state to the more stable P(V) phosphate triester.[4] Common oxidizing agents include meta-chloroperoxybenzoic acid (mCPBA) or aqueous iodine.[7] This step is crucial for "locking in" the desired phosphorus linkage and preventing cleavage or rearrangement. The resulting dibenzyl phosphate triester is a stable intermediate that can often be purified by standard chromatographic techniques if necessary.[1]

Step 3: Deprotection - The Role of the Benzyl Group

The benzyl groups are the cornerstone of this reagent's utility. They are robust enough to withstand a wide range of synthetic conditions, including many chromatographic and basic/acidic treatments, yet they can be removed under very mild and specific conditions.[8] The most common method for deprotection is palladium-catalyzed hydrogenolysis (H₂/Pd-C).[1] This reaction is clean, efficient, and proceeds under neutral conditions, leaving other sensitive functional groups intact. The byproducts are toluene and the regenerated catalyst, which are easily removed.

Alternatively, reagents like bromotrimethylsilane (TMSBr) can be used for selective debenzylation of the phosphate ester.[9]

The complete mechanistic pathway is illustrated below:

Caption: Mechanistic pathway of phosphorylation via the phosphite-triester approach.

Comparative Analysis of Phosphorylating Agents

To fully appreciate the advantages of this compound, it is useful to compare it with other classes of phosphorylating agents. The choice of reagent has a significant impact on yield, purity, and operational complexity.[10]

| Phosphorylating Agent Class | Representative Agent | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |

| Phosphoramidites | This compound | 85-95 [10] | 2-4 [10] | Mild conditions, high selectivity, stable intermediates, easy handling. [1] | Requires activation and subsequent oxidation step; moisture sensitive. [11] |

| Phosphochloridates | Diethyl Chlorophosphate | 70-90[10] | 1-3[10] | Highly reactive, versatile. | Moisture sensitive, generates corrosive HCl byproduct, less selective.[10] |

| Phosphorus Oxychlorides | Phosphorus Oxychloride (POCl₃) | Variable | Variable | Low cost, powerful phosphorylating agent. | Very harsh conditions, poor selectivity, difficult purification.[1] |

Field-Proven Experimental Protocol: Phosphorylation of a Primary Alcohol

This protocol provides a self-validating, step-by-step methodology for the phosphorylation of a generic primary alcohol (R-OH). The rationale behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Materials:

-

Substrate (Primary Alcohol, R-OH)

-

This compound (DBDP)

-

1H-Tetrazole (0.45 M in anhydrous Acetonitrile)

-

meta-Chloroperoxybenzoic acid (mCPBA)

-

Palladium on Carbon (10% Pd/C)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile (MeCN)

-

Methanol (MeOH)

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation (Justification: Reagents are moisture and air-sensitive)

-

Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas (Argon or Nitrogen).

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the primary alcohol substrate (1.0 eq).

-

Dissolve the substrate in anhydrous DCM.

-

-

Phosphitylation (Justification: Controlled formation of the P-O bond)

-

Add this compound (1.2 eq) to the solution via syringe.

-

Slowly add 1H-Tetrazole solution (1.2 eq) dropwise at room temperature. Note: The weak acid catalyzes the reaction by protonating the phosphoramidite nitrogen, making it a good leaving group.

-

Stir the reaction mixture under an inert atmosphere for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

-

Oxidation (Justification: Stabilization of the phosphorus center)

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of mCPBA (1.5 eq) in DCM dropwise. Caution: mCPBA is a strong oxidant.

-

Allow the reaction to warm to room temperature and stir for 30 minutes. The phosphite triester (P(III)) is now converted to a stable phosphate triester (P(V)).

-

-

Work-up and Purification of Intermediate

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude dibenzyl-protected phosphate ester by flash column chromatography.

-

-

Deprotection (Justification: Mild removal of protecting groups to yield the final product)

-

Dissolve the purified dibenzyl phosphate ester in Methanol.

-

Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate).

-

Fit the flask with a hydrogen balloon or connect to a hydrogenation apparatus.

-

Stir vigorously under a hydrogen atmosphere for 4-12 hours until deprotection is complete (monitor by LC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric.

-

Concentrate the filtrate to yield the final phosphorylated product.

-

Applications in Research and Drug Development

The versatility of this compound makes it a valuable reagent across multiple domains of chemical biology and drug discovery.

-

Synthesis of Glycosyl Phosphates and Nucleotides: It has been effectively used for the phosphitylation of protected sugars, providing an efficient route to key biological intermediates like glycosyl phosphates.[12][13]

-

Preparation of Phosphopeptides: The mild conditions are ideal for phosphorylating serine, threonine, and tyrosine residues in protected peptides, enabling the study of protein signaling pathways.[7]

-

Oligonucleotide Synthesis: While specialized phosphoramidites are used on automated synthesizers, the underlying chemistry is the same.[][3][14][15] DBDP is used for preparing modified termini or specialized phosphate linkages.

-

Prodrug Synthesis: Introduction of a phosphate group can enhance the water solubility and bioavailability of a drug candidate. The dibenzyl protection strategy allows the phosphorylation to be performed on complex molecules late in a synthetic sequence.

Safety and Handling

As a reactive chemical, proper handling of this compound is essential.

-

Sensitivity: The reagent is sensitive to moisture and air.[11] It should be stored under an inert atmosphere (Nitrogen or Argon) and handled using anhydrous techniques.

-

Reactivity: It reacts with strong oxidizing agents.[11]

-

Toxicity: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: Keep refrigerated at 2-8°C to ensure long-term stability.[16]

Conclusion

This compound stands out as a superior reagent for the controlled phosphorylation of sensitive and complex molecules. Its efficacy is rooted in the reliable three-step phosphite-triester methodology, which combines mild activation, efficient coupling, and robust oxidation. The strategic use of benzyl protecting groups affords a crucial advantage, providing stability during synthesis and enabling clean, high-yielding deprotection under mild hydrogenolysis conditions. For researchers and developers in the pharmaceutical and biotechnology sectors, mastering the application of this reagent is a key step toward the efficient synthesis of phosphorylated biomolecules of therapeutic and academic interest.

References

- A Comparative Guide to Phosphorylating Agents: Evaluating Dipentyl Phosphoramidate Against Commercial Altern

- SAFETY DATA SHEET: Dibenzyl N,N-diisopropylphosphoramidite. Thermo Fisher Scientific.

-

Sim, M. M., Kondo, H., & Wong, C. H. (1993). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. Journal of the American Chemical Society, 115(6), 2260–2267. [Link]

-

A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. ResearchGate. [Link]

-

Synthesis and Use of Glycosyl Phosphites: An Effective Route to Glycosyl Phosphates, Sugar Nucleotides, and Glycosides. American Chemical Society. [Link]

-